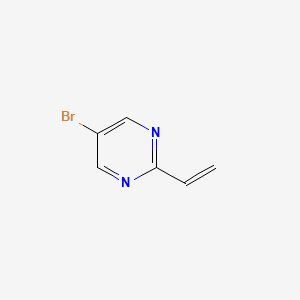![molecular formula C16H21ClN2O2 B1524036 N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide CAS No. 1306603-07-5](/img/structure/B1524036.png)
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide
説明
“N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide” is a compound with a molecular weight of 308.81 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21ClN2O2/c17-12-16(21)19-10-8-14(9-11-19)18-15(20)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) . This indicates that the compound has a piperidine ring, a phenyl group, and a chloroacetyl group.
Physical And Chemical Properties Analysis
“N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide” is a powder at room temperature . It has a molecular weight of 308.81 .
科学的研究の応用
1. Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) reported the synthesis and evaluation of piperidine derivatives, including N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide, for their anti-acetylcholinesterase (anti-AChE) activity. The study found significant increases in activity with certain structural modifications. These compounds showed promise as potential antidementia agents (Sugimoto et al., 1990).
2. Cannabinoid Receptor Antagonists
Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives, including compounds structurally related to N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide, as cannabinoid receptor antagonists. These compounds have potential applications in characterizing cannabinoid receptor binding sites and could have therapeutic benefits in antagonizing the side effects of cannabinoids (Lan et al., 1999).
3. Muscarinic (M3) Receptor Antagonists
Broadley et al. (2011) synthesized α-hydroxyamides with piperidine substituents, including compounds similar to N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide, as antagonists of the M3 muscarinic receptor. These compounds showed potential for further investigation due to their potency (Broadley et al., 2011).
4. Intracellular pH Tracing
A novel pH-sensitive probe, structurally related to N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide, was designed by Liu et al. (2015) for tracing intracellular pH changes. This probe showed high pH sensitivity and cell membrane permeability, making it suitable for monitoring cellular pH changes from neutral to acidic conditions (Liu et al., 2015).
5. Anti-HIV-1 Activity
Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent Anti-HIV-1 activity. The compound demonstrated strong inhibition of CCR5-using HIV-1 clinical isolates, suggesting its potential as a clinical candidate for HIV-1 treatment (Imamura et al., 2006).
Safety and Hazards
特性
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-12-16(21)19-10-8-14(9-11-19)18-15(20)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOLAOWVDJFROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198789 | |
| Record name | Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide | |
CAS RN |
1306603-07-5 | |
| Record name | Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306603-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



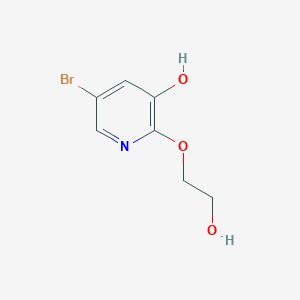

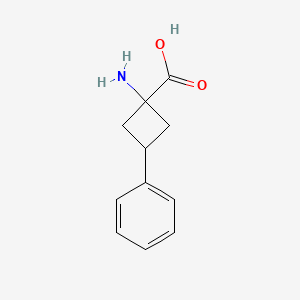
![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1523960.png)
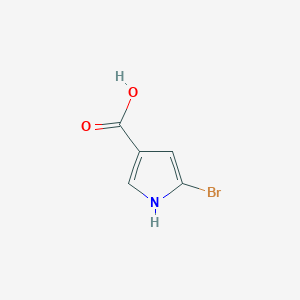

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1523966.png)
![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1523967.png)
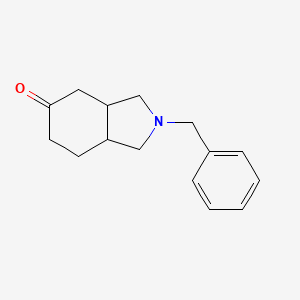
![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)
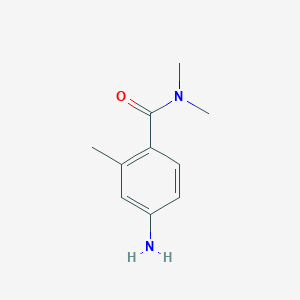
![3-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1523975.png)
